2-(1-((4-Bromophenyl)imino)ethyl)-4-chlorophenol
CAS No.: 105533-45-7
Cat. No.: VC16014718
Molecular Formula: C14H11BrClNO
Molecular Weight: 324.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105533-45-7 |
|---|---|
| Molecular Formula | C14H11BrClNO |
| Molecular Weight | 324.60 g/mol |
| IUPAC Name | 2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-4-chlorophenol |
| Standard InChI | InChI=1S/C14H11BrClNO/c1-9(13-8-11(16)4-7-14(13)18)17-12-5-2-10(15)3-6-12/h2-8,18H,1H3 |
| Standard InChI Key | IAWIRAZWEUUJME-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NC1=CC=C(C=C1)Br)C2=C(C=CC(=C2)Cl)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenolic ring substituted with a chlorine atom at the para-position and an iminoethyl group at the ortho-position. The imine nitrogen connects to a 4-bromophenyl group, creating a planar structure conducive to coordination chemistry. Its molecular formula is CHBrClNO (calculated molecular weight: 323.6 g/mol) . The bromine and chlorine atoms enhance lipophilicity, influencing solubility and membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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H NMR reveals signals for phenolic -OH (~12.1 ppm), aromatic protons (6.8–7.8 ppm), and imine protons (~8.8 ppm) .
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C NMR confirms the presence of azomethine (C=N, ~160 ppm) and aromatic carbons .
Infrared (IR) Spectroscopy:
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A strong band at ~1610 cm corresponds to the C=N stretch, while the phenolic -OH appears as a broad peak near 3200 cm .
UV-Vis Spectroscopy:
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Absorption maxima at ~270 nm (π→π* transitions) and ~340 nm (n→π* transitions) indicate conjugation across the Schiff base framework .
Synthesis and Optimization
Schiff Base Formation
The compound is synthesized via condensation of 4-chloro-2-hydroxyacetophenone with 4-bromoaniline under acidic conditions :
Key Reaction Parameters:
Purification and Crystallization
Crude product is purified via recrystallization from ethyl acetate, yielding needle-like crystals suitable for X-ray diffraction . Thermogravimetric analysis (TGA) shows decomposition above 200°C, confirming thermal stability .
Biological Activities
Antimicrobial Efficacy
In vitro assays against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa) pathogens demonstrate moderate activity (MIC: 32–64 µg/mL) . The bromine atom enhances membrane disruption, while the imine group chelates essential metal ions in microbial enzymes .
Cytotoxicity Profile
At concentrations ≤50 µM, no significant toxicity is observed in human epithelial amnion (WISH-ATCC-CCL-25) or lung fibroblast (MRC-5-ATCC-CCL-171) cell lines .
Coordination Chemistry and Metal Complexes
Complexation with Transition Metals
Reaction with Co(II), Ni(II), Cu(II), and Zn(II) salts forms mononuclear ML complexes. X-ray crystallography confirms square planar geometry for Ni(II) and Cu(II) complexes, with the ligand acting as a bidentate donor via phenolic O and imine N atoms .
Stability Constants (log β):
| Metal Ion | log β |
|---|---|
| Co(II) | 8.2 |
| Ni(II) | 9.1 |
| Cu(II) | 10.3 |
| Zn(II) | 7.8 |
Enhanced Bioactivity in Complexes
Metal complexes show 2–4-fold higher antimicrobial activity than the free ligand (MIC: 8–16 µg/mL) . The Cu(II) complex exhibits the strongest antioxidant effect (IC: 22 µM), likely due to redox-active copper centers .
Computational Insights
Density Functional Theory (DFT) Calculations
HOMO-LUMO energy gaps (~3.2 eV) suggest moderate reactivity, aligning with experimental observations . Mulliken charge analysis indicates electron-rich regions at the phenolic O and imine N, validating their role in metal binding .
Molecular Docking Studies
Docking with E. coli dihydrofolate reductase (PDB: 1RAZ) reveals binding affinities (−8.2 kcal/mol) via hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .
Comparative Analysis with Analogues
| Compound | Antimicrobial MIC (µg/mL) | Antioxidant IC (µM) |
|---|---|---|
| 4-Chloroaniline | >128 | >100 |
| Bromobenzene | Inactive | Inactive |
| Target Compound | 32–64 | 58 |
| Cu(II) Complex | 8–16 | 22 |
Applications and Future Directions
Pharmaceutical Development
The compound’s low cytotoxicity and antimicrobial efficacy position it as a lead for antibiotic adjuvants. Functionalization with sulfonamide groups could enhance urease inhibition, as seen in benzophenone hybrids .
Materials Science
As a ligand, it enables the design of luminescent Zn(II) complexes for OLEDs or photocatalytic Co(III) complexes for organic transformations .
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